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Compound of Interest

Compound Name: Difluoroacetonitrile

Cat. No.: B1347018

CAS Number: 359-12-6
Chemical Structure:

Chemical structure of 2,2-Difluoroacetonitrile

Difluoroacetonitrile, also known by its IUPAC name 2,2-difluoroacetonitrile, is a fluorinated
organic compound of significant interest in medicinal chemistry and drug development.[1] The
presence of the difluoromethyl group (CHFz) imparts unique physicochemical properties to
molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological
targets. This guide provides an in-depth overview of its properties, synthesis, and applications
for researchers, scientists, and professionals in drug development.

Core Properties and Data

Difluoroacetonitrile is a volatile liquid at room temperature. Its key physical and chemical
properties are summarized in the table below. Spectroscopic data, while not extensively
published, can be estimated based on the analysis of structurally similar compounds and
standard correlation tables.
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Property Value Reference | Note
Identifier

CAS Number 359-12-6 [1]

IUPAC Name 2,2-difluoroacetonitrile [1]

Molecular Formula C2HF2N [1]

SMILES C#N)C(F)F [1]

InChiKey DQFXLCKTFSDWHB- 1]

UHFFFAOYSA-N

Physical Properties

Molecular Weight 77.03 g/mol [1]
State Liquid
Boiling Point ~23°C
Density ~1.113 g/mL
Spectroscopic Data (Predicted)
1H NMR
Predicted for CHF2 group
Chemical Shift (d) 5.8-6.5 ppm adjacent to an electron-
withdrawing nitrile.
o ] Coupling to two adjacent
Multiplicity Triplet (t) i
fluorine atoms (*QJHF).
19F NMR

Chemical Shift (d)

-110 to -130 ppm (vs. CFCIs)

Typical range for CHF2 groups.

Multiplicity

Doublet (d)

Coupling to the adjacent
proton (*JFH).

13C NMR
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Typical range for a nitrile
C1 (-CN) 112 - 118 ppm carbon. The signal would be a
triplet due to C-F coupling.

Predicted for a difluorinated
C2 (-CHF2) 110 - 120 ppm carbon. The signal would be a
triplet (XJCF).

IR Spectroscopy

Characteristic nitrile

C=N Stretch 2250 - 2270 cm~* (medium) ]
absorption.

2950 - 3050 cm~t (weak-
C-H Stretch i

medium)

1100 - 1350 cm~1 (strong, Characteristic for gem-difluoro
C-F Stretch ]

multiple bands) compounds.

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of difluoroacetonitrile
are not widely published, a common and logical approach involves the dehydration of 2,2-
difluoroacetamide. This method is a standard transformation in organic chemistry for nitrile
synthesis.

Representative Synthesis: Dehydration of 2,2-
Difluoroacetamide

This protocol is a representative procedure based on established chemical methods for nitrile
synthesis.

Reaction Scheme: F2CHCONH2 - F2CHCN + H20
Materials:

o 2, 2-Difluoroacetamide
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e Phosphorus pentoxide (P4O10) or another suitable dehydrating agent (e.g., trifluoroacetic
anhydride, phosphoryl chloride).

e Anhydrous, high-boiling point solvent (e.g., sulfolane or diphenyl ether).
 Inert gas (Nitrogen or Argon).
Experimental Protocol:

e Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a
thermometer, and a distillation head connected to a cold trap (cooled with dry ice/acetone or
liquid nitrogen). The entire apparatus is flushed with an inert gas.

o Charging the Reactor: The flask is charged with the dehydrating agent (e.g., phosphorus
pentoxide, ~1.2 equivalents) and the anhydrous solvent.

o Addition of Reactant: 2,2-Difluoroacetamide (1.0 equivalent) is added portion-wise to the
stirred suspension at a controlled temperature to manage any exotherm.

e Reaction: The mixture is heated to facilitate the dehydration reaction. The temperature will
depend on the chosen solvent and dehydrating agent but is typically in the range of 150-200
°C.

e Product Collection: Difluoroacetonitrile is a low-boiling point liquid (b.p. ~23 °C). As it
forms, it will vaporize and can be collected in the cold trap. The reaction is monitored by
observing the cessation of product collection.

« Purification: The collected condensate in the cold trap is crude difluoroacetonitrile. It can
be purified by fractional distillation if necessary, though for many applications, the trapped
product is of sufficient purity.

Safety Note: This reaction should be performed in a well-ventilated fume hood by trained
personnel. Dehydrating agents are corrosive and moisture-sensitive. Difluoroacetonitrile is
toxic and should be handled with appropriate personal protective equipment.

Applications in Drug Discovery and Development
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The difluoromethyl group is a key pharmacophore in modern medicinal chemistry. It is often
used as a bioisostere for a hydroxyl or thiol group, or to block metabolic oxidation at a
susceptible site, thereby improving a drug candidate's pharmacokinetic profile.
Difluoroacetonitrile serves as a valuable building block for introducing the
cyanodifluoromethyl (-CF2CN) or, after reduction, the aminodifluoromethyl (-CF2CH2NH:2)
moiety.

Logical Workflow: Role in Kinase Inhibitor Synthesis

The diagram below illustrates a logical workflow for how difluoroacetonitrile can be utilized as
a building block in the synthesis of kinase inhibitors, a major class of anticancer drugs.

Building Block Synthesis Core Fragment Assembly

Difluoroacetonitrile Kinase Hinge-Binding
(F2CHCN) Scaffold

' '

Difluoromethylated
Heterocycle

Functionalized Core

Final Drug Synthesis

Cross-Coupling Reaction
(e.g., Suzuki, Buchwald)

Final Kinase Inhibitor Drug

Click to download full resolution via product page

Workflow for utilizing difluoroacetonitrile in drug synthesis.

Representative Reaction: Nucleophilic Addition to an
Aldehyde
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Difluoroacetonitrile can act as a nucleophile after deprotonation, enabling the formation of
new carbon-carbon bonds. This reaction is fundamental for building more complex molecular
scaffolds.

Reaction Scheme: F2CHCN + R-CHO - R-CH(OH)CF2CN (after workup)

Materials:

o Difluoroacetonitrile

o Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

e A non-nucleophilic strong base (e.g., Lithium diisopropylamide (LDA) or sodium hydride
(NaH))

e Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

e Aqueous acid for workup (e.qg., saturated NH4Cl solution)

Experimental Protocol:

e Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a
thermometer, an inert gas inlet, and a dropping funnel. The system is maintained under a
positive pressure of nitrogen or argon.

o Base Preparation/Addition: Anhydrous THF is added to the flask and cooled to -78 °C using
a dry ice/acetone bath. The strong base (e.g., LDA, 1.1 equivalents) is added.

o Deprotonation: Difluoroacetonitrile (1.0 equivalent), dissolved in a small amount of
anhydrous THF, is added dropwise to the stirred base solution at -78 °C. The mixture is
stirred for 30-60 minutes to ensure complete formation of the carbanion.

» Aldehyde Addition: The aldehyde (1.0 equivalent), dissolved in anhydrous THF, is added
dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is
monitored by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated
agueous solution of ammonium chloride (NH4Cl).
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e Workup and Isolation: The mixture is allowed to warm to room temperature. The organic
layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl
acetate). The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate (Na2S0a), filtered, and concentrated under reduced pressure.

 Purification: The resulting crude product, a B-hydroxy-a,a-difluoronitrile, can be purified by
column chromatography on silica gel.

This protocol provides a versatile method for incorporating the difluoroacetonitrile moiety into
a wide range of organic molecules, creating valuable intermediates for further synthetic
transformations in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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